N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVTDCEYSVVAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,5-dione through cyclization of the corresponding hydrazine with a suitable ketone.
Step 2: : The intermediate undergoes further reaction with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to form the final product, N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide.
Industrial Production Methods
Industrial production scales up the aforementioned synthetic routes with optimized reaction conditions. Utilization of flow reactors for better control over reaction kinetics and yields is common. Additionally, solvent and reagent recycling protocols improve overall sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The pyrazolo[3,4-d]pyrimidine moiety can undergo oxidation, potentially forming N-oxides.
Reduction: : Catalytic hydrogenation can reduce specific double bonds in the pyrazolo[3,4-d]pyrimidine system.
Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids in mild conditions.
Reduction: : Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Halogens (e.g., bromine, chlorine) in the presence of Lewis acids for halogenation.
Major Products Formed
Oxidation results in N-oxides of the pyrazolo[3,4-d]pyrimidine core.
Reduction leads to saturated derivatives of the initial structure.
Substitution introduces halogen or other functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: : The compound serves as a ligand in transition metal catalysis, enhancing selectivity and efficiency in organic transformations.
Biology
Enzyme Inhibition: : Exhibits inhibitory activity against specific enzymes, making it a candidate for drug development.
Medicine
Anti-cancer Research: : Potential anti-proliferative properties are being explored for cancer therapy.
Antiviral Research: : Investigated for its efficacy against certain viral pathogens.
Industry
Material Science: : Uses in the synthesis of advanced materials due to its stable and reactive functional groups.
Mechanism of Action
Molecular Targets and Pathways
The compound's activity involves interaction with specific biomolecular targets, including:
Enzyme Active Sites: : Binding to and inhibiting enzyme active sites, thus affecting metabolic pathways.
DNA Intercalation: : Potentially intercalates into DNA, disrupting replication processes in proliferating cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with pyrazolo[3,4-d]pyrimidine and pyridazine derivatives reported in pharmacological and patent literature. Key analogues include:
Acetohydrazide Derivatives ()
Compounds such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide (Figure 15K derivatives) exhibit EGFR inhibition and apoptosis induction. Comparative
| Compound ID | EGFR IC50 (µM) | MCF-7 IC50 (µM) | Apoptosis Activity (Flow Cytometry) |
|---|---|---|---|
| 237 | 0.186 | 34.55 ± 2.381 | Moderate (lower than 235) |
| 235 | N/A | 60.02 ± 2.716 | Highest apoptosis vs. control |
| Erlotinib | 0.03 | N/A | N/A |
These derivatives bind the ATP pocket of EGFR (PDB ID: 1M17), with compound 237 showing submicromolar EGFR inhibition . The tetrahydrofuran-2-carboxamide group in the target compound may enhance steric complementarity or hydrogen bonding compared to acetohydrazide side chains, though empirical data are lacking.
Patent Derivatives ()
European patent EP 4 374 877 A2 discloses pyridazine-carboxamide derivatives with trifluoromethyl and morpholine substituents, e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]...carboxamide. While these compounds share a carboxamide-linked heterocyclic core, their substituents (e.g., trifluoromethyl, morpholine) suggest divergent targets, possibly kinase or protease inhibition. No direct activity data are provided, limiting functional comparison .
Thieno-Triazolo-Pyrimidinones ()
Synthetic routes for ethyl 2-azido-3-thiophenecarboxylates and thieno-triazolo-pyrimidinones highlight the versatility of fused pyrimidine scaffolds. These compounds lack the pyrazolo[3,4-d]pyrimidinone core but demonstrate the pharmacological relevance of triazole and thiophene integrations in modulating bioactivity .
Pharmacokinetic and Binding Hypotheses
- Solubility : The tetrahydrofuran moiety may improve aqueous solubility compared to acetohydrazide derivatives, which have higher logP values due to aromatic substituents.
- Binding Affinity : Docking studies of acetohydrazide derivatives suggest that the carboxamide group in the target compound could form hydrogen bonds with EGFR’s Lys745 or Asp855, analogous to erlotinib’s interactions .
- Metabolic Stability : Tetrahydrofuran’s saturated ring may reduce oxidative metabolism compared to morpholine or trifluoromethyl groups in patent compounds .
Apoptosis and Selectivity Trends
Compound 235 (highest apoptosis) had weaker EGFR inhibition than 237, suggesting off-target mechanisms . The tetrahydrofuran-carboxamide derivative’s apoptosis profile remains unstudied but could diverge due to altered target engagement.
Biological Activity
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which has garnered attention for its diverse biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.38 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core linked to a tetrahydrofuran ring and a carboxamide group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.38 g/mol |
| Solubility | Moderate in organic solvents; limited in water |
| Stability | Stable under standard conditions; sensitive to extreme pH |
The primary mechanism of action for this compound involves selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to altered cell cycle progression and apoptosis in cancer cells.
Interaction with CDK2
In silico studies demonstrate that this compound binds effectively to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding disrupts the normal function of CDK2, leading to cell cycle arrest at the G1/S transition.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells.
Table: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.36 |
| HCT116 | 0.50 |
| A375 | 0.45 |
These findings suggest that the compound could serve as a potential candidate for targeted cancer therapies.
Enzyme Inhibition
Beyond its effects on CDK2, this compound has also been shown to inhibit other kinases involved in cellular signaling pathways. This broad spectrum of activity may enhance its therapeutic potential in treating various malignancies.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in preclinical models:
- Study on HeLa Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
- Mechanistic Insights : Research utilizing flow cytometry indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways.
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
